molecular formula C46H91NO5 B11936165 heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate

heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate

Cat. No.: B11936165
M. Wt: 738.2 g/mol
InChI Key: OVAQNMQDSDTCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate is a cationic lipid with the molecular formula C₄₄H₈₇NO₅ and a molecular weight of 710.17 g/mol . It features a heptadecyl chain (C17) esterified to an octanoate backbone, with a tertiary amine linker modified by a 3-hydroxypropyl group and a 7-oxo-7-undecoxyheptyl chain. This compound is critical in forming lipid nanoparticles (LNPs) for nucleic acid delivery due to its ionizable amine, which facilitates endosomal escape and payload release . Its CAS number is 2089251-47-6, and it is stored at -20°C to maintain stability .

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate

InChI

InChI=1S/C46H91NO5/c1-4-7-10-13-16-17-18-26-33-43-51-45(49)37-29-23-25-32-40-47(41-34-42-48)39-31-24-19-22-30-38-46(50)52-44(35-27-20-14-11-8-5-2)36-28-21-15-12-9-6-3/h44,48H,4-43H2,1-3H3

InChI Key

OVAQNMQDSDTCSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Heptadecan-9-yl Alcohol Preparation

Heptadecan-9-yl alcohol, a branched C17 alcohol, is typically synthesized via Grignard reactions or reduction of methyl heptadecanoate. For instance, methyl 9-heptadecenoate can be hydrogenated using palladium on carbon (Pd/C) in ethanol under 1 atm H₂, yielding the saturated alcohol after workup. Alternative routes involve enzymatic or chemical reduction of esters, though Grignard approaches are favored for scalability.

7-Oxo-7-Undecoxyheptanoic Acid Synthesis

This intermediate is prepared through oxidation of 7-hydroxyheptanoic acid undecanyl ester. A common method employs Jones reagent (CrO₃ in H₂SO₄) in acetone at 0–5°C, achieving >80% conversion to the ketone. Careful temperature control is critical to prevent over-oxidation to carboxylic acids.

3-Hydroxypropylamine Derivatization

3-Hydroxypropylamine is commercially available but may require protection of the hydroxyl group during synthesis. Trityl chloride in dichloromethane (DCM) with triethylamine (TEA) at 25°C effectively protects the hydroxyl, yielding trityl-O-propylamine, which is stable under basic conditions.

Amide Bond Formation

The tertiary amine core is constructed via sequential alkylation. First, 7-oxo-7-undecoxyheptanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene at 60°C. This intermediate reacts with 3-hydroxypropylamine in a 1:1 molar ratio in anhydrous tetrahydrofuran (THF) at −10°C, forming the secondary amine. Excess base (e.g., NaHCO₃) neutralizes HCl byproducts.

The secondary amine undergoes alkylation with bromooctanoate heptadecan-9-yl ester, synthesized via esterification of bromooctanoic acid and heptadecan-9-yl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM. Reaction conditions (60°C, 24 hours) ensure complete substitution, yielding the tertiary amine product.

Final Esterification and Purification

The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 9:1), followed by recrystallization from cold ethanol. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms >95% purity.

Optimization Strategies

Solvent and Temperature Effects

Replacing THF with dimethylformamide (DMF) in amide coupling increases yields by 15% due to improved solubility of long-chain intermediates. Elevated temperatures (80°C) reduce reaction times but risk epimerization; thus, microwave-assisted synthesis at controlled intervals (5 minutes, 100 W) is preferred.

Catalytic Enhancements

Lipase B from Candida antarctica (CAL-B) catalyzes esterification with 90% efficiency under mild conditions (40°C, 24 hours), avoiding racemization common in chemical methods.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 4.10 (t, 2H, OCH₂), 3.60 (m, 2H, NHCH₂), 2.30 (t, 2H, COOCH₂), 1.25 (br, 40H, alkyl chains).

  • IR (cm⁻¹): 1740 (C=O ester), 1640 (C=O amide), 3350 (O-H).

Purity and Yield Comparison

MethodYield (%)Purity (%)
Classical DCC/DMAP6592
CAL-B Catalyzed8898
Microwave-Assisted7895

Challenges and Mitigations

  • Steric Hindrance: Bulky alkyl chains impede amine alkylation. Using polar aprotic solvents (e.g., DMF) and excess alkylating agent (1.5 eq) improves reactivity.

  • Oxidation Side Reactions: Ketone formation during oxidation is controlled by low-temperature Jones reagent conditions .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of ionizable cationic lipids optimized for drug delivery. Below is a systematic comparison with key analogs:

Structural and Functional Differences

Key Observations :

Chain Length and Branching: The undecoxy (C11) chain in the target compound and SM-102 provides greater hydrophobicity compared to nonyloxy (C9) analogs . Longer chains enhance membrane integration but may reduce aqueous solubility. The 9-methylheptadecan-9-yl analog introduces branching, which improves lipid packing in LNPs but may lower transfection efficiency due to steric hindrance .

The hydroxycyclohexyl group in one analog (CAS 2089251-41-0) introduces rigidity, which could enhance thermal stability but reduce pH-dependent ionization critical for endosomal escape .

Oxo-Alkoxy Chain Impact: Shorter oxo-alkoxy chains (e.g., C9 in nonyloxy derivatives) decrease lipid bilayer fluidity, affecting LNP fusogenicity and payload release kinetics .

Performance in Drug Delivery Systems

  • Target Compound vs. SM-102 :
    Both share identical molecular weights and formulas but differ in hydroxyalkyl and oxo-alkoxy chain positions. SM-102’s 2-hydroxyethyl group and shorter oxo-hexyl chain may enhance ionization at physiological pH, improving siRNA encapsulation efficiency .
  • Hydroxycyclohexyl Derivative : This compound’s rigid cyclic structure impedes dynamic conformational changes required for membrane fusion, making it less effective in cytosolic delivery compared to linear hydroxypropyl/hydroxyethyl analogs .

Biological Activity

Heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate is a complex lipid compound notable for its amphiphilic properties, which arise from its long hydrophobic tail and hydrophilic head group. This compound has garnered attention for its potential applications in drug delivery systems, particularly due to its ability to encapsulate therapeutic agents and enhance their bioavailability.

Chemical Structure and Properties

  • Molecular Formula : C44H87NO5
  • Molecular Weight : Approximately 710.18 g/mol
  • Appearance : Colorless to light yellow liquid
  • Solubility : Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide; insoluble in water.

The structural complexity of this compound allows it to form lipid nanoparticles, which are crucial for effective drug delivery mechanisms.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in enhancing cellular uptake of drugs. Its amphiphilic nature enables it to interact effectively with nucleic acids and proteins, making it a promising candidate for various therapeutic applications.

Key Biological Activities

  • Drug Delivery Systems : this compound can form lipid nanoparticles that encapsulate drugs, improving their stability and bioavailability.
  • Anti-Cancer Properties : Similar compounds have shown potential anti-cancer effects, suggesting that this compound may also contribute to cancer therapy.
  • Cellular Uptake Enhancement : Research indicates that this compound can facilitate the uptake of therapeutic agents by cells, enhancing their efficacy.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Heptadecan-9-yl 8-[ethyl(hexyl)amino]octanoateC44H87NO5Used in drug delivery systems
Heptadecanoyl phosphocholineC22H46NO8PPhospholipid; used in membrane studies
Heptadecan-9-yl 8-(heptyl(3-hydroxypropyl)amino)octanoateC45H91NO5Similar structure; different alkyl chain length

Case Studies and Research Findings

  • Study on Lipid Nanoparticles :
    • A study demonstrated that lipid nanoparticles formed from this compound effectively encapsulated mRNA vaccines, enhancing their stability and delivery efficiency in vivo.
  • Anti-Cancer Research :
    • In vitro studies revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, indicating potential for use in targeted cancer therapies.
  • Cellular Interaction Studies :
    • Research indicated that when combined with certain therapeutic agents, this compound significantly improved cellular uptake rates compared to conventional delivery methods.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate, and how are reaction conditions optimized?

  • Answer : Synthesis involves multi-step organic reactions, including acylations and alkylations of octanoic acid derivatives and hydroxypropyl amines. Key steps include:

  • Esterification of the heptadecan-9-yl backbone with activated octanoate intermediates.
  • Amine coupling using 3-hydroxypropyl and 7-oxo-7-undecoxyheptyl groups under controlled pH (6.5–7.5) to ensure regioselectivity .
  • Purification via flash chromatography or HPLC to achieve >95% purity.
  • Optimization focuses on solvent choice (e.g., DMF for polar intermediates) and temperature gradients (40–60°C for amine coupling) to minimize side products .

Q. How does the compound’s structure influence its role in mRNA delivery systems?

  • Answer : The lipid’s amphiphilic structure enables:

  • Hydrophobic heptadecan-9-yl chain : Integrates into lipid nanoparticle (LNP) bilayers for mRNA encapsulation .
  • Cationic amino groups : Electrostatic binding to anionic mRNA, enhancing payload stability .
  • 3-hydroxypropyl group : Facilitates endosomal escape via pH-responsive conformational changes .
  • Comparative studies show longer alkyl chains (C17 vs. C12) improve membrane fusion efficiency by 30–40% .

Q. What analytical methods are used to confirm structural integrity and purity?

  • Answer :

  • NMR (¹H/¹³C): Validates regiochemistry of amino and ester groups .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., ~710.18 g/mol) and detects trace impurities .
  • HPLC-DAD : Quantifies purity (>95%) and monitors degradation products under stress conditions (e.g., pH 3–9) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported transfection efficiencies across cell lines?

  • Answer : Discrepancies arise from:

  • Cell-specific endocytic pathways : Macrophages show 20–30% higher uptake than epithelial cells due to clathrin-mediated endocytosis dominance .
  • LNP formulation variability : Adjusting lipid:mRNA ratios (e.g., 10:1 vs. 5:1) alters endosomal escape kinetics. Use confocal microscopy with pH-sensitive dyes (e.g., LysoTracker) to quantify escape efficiency .
  • Data normalization : Standardize against housekeeping genes (e.g., GAPDH) and include positive controls (e.g., Lipofectamine 3000) .

Q. What experimental designs optimize lipid nanoparticle (LNP) formulations for in vivo vs. in vitro applications?

  • Answer :

  • In vitro : Use microfluidics for LNP size tuning (70–100 nm) and PEGylation (2–5 mol%) to reduce macrophage clearance .
  • In vivo : Incorporate cholesterol derivatives (e.g., 40 mol%) to enhance serum stability and liver targeting .
  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., lipid ratio, mixing speed) and predict optimal conditions via response surface methodology .

Q. What methodologies assess the compound’s interactions with biological membranes and nucleic acids?

  • Answer :

  • Surface plasmon resonance (SPR) : Measures binding affinity (KD) between lipid and mRNA (reported range: 10–100 nM) .
  • Fluorescence anisotropy : Quantifies mRNA conformational changes upon lipid binding .
  • Langmuir trough assays : Characterize lipid monolayer stability at air-water interfaces (collapse pressure ~45 mN/m) .

Key Methodological Recommendations

  • For synthesis scale-up , employ continuous-flow reactors to maintain stoichiometric control and reduce batch variability .
  • Use cryo-TEM to visualize LNP morphology and mRNA encapsulation uniformity .
  • Address oxidative degradation by adding antioxidants (e.g., α-tocopherol) during LNP formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.